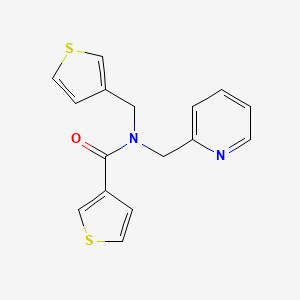

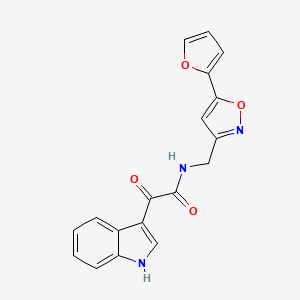

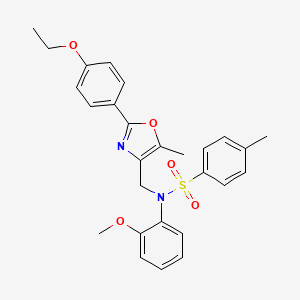

![molecular formula C18H11FN2S B3013525 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-88-1](/img/structure/B3013525.png)

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile" is a fluorinated organic molecule that is likely to have significant applications in various fields such as drug discovery. Fluorinated compounds are known for their unique properties and are widely used in medicinal chemistry due to the distinct effects that fluorine atoms impart to molecules .

Synthesis Analysis

The synthesis of fluorinated compounds, such as the one , can be achieved using fluorinating agents. A novel agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), has been discovered and is characterized by its high thermal stability and resistance to hydrolysis. This agent can be used to introduce fluorine atoms into various functional groups, including those containing sulfur, which is relevant to the synthesis of sulfanyl-substituted nicotinonitriles .

Molecular Structure Analysis

The molecular structure of heterocyclic sulfanenitriles, which are structurally related to "2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile," has been studied through X-ray crystallographic analysis. These studies provide insights into the arrangement of atoms and the electronic configuration of such compounds, which is crucial for understanding their reactivity and potential applications .

Chemical Reactions Analysis

The reactivity of aryl(fluoro)(phenyl)-λ^6-sulfanenitriles, a class of compounds to which our compound of interest belongs, has been investigated through kinetic studies. These studies have revealed that the hydrolysis of such compounds involves pH-independent, acid-catalyzed, and base-catalyzed reactions. The hydrolysis mechanism is proposed to proceed via an SN1 or an S-nitrilosulfonium cation-like transition state, indicating a significant role of the sulfur-fluorine bond in the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated sulfanenitriles are influenced by the presence of the fluorine atom and the sulfur-containing group. The hydrolysis kinetics suggest that the S–F bond in these compounds is susceptible to solvation effects and ion dissociation, which can be attributed to the strong electronegativity of fluorine. These properties are essential for understanding the behavior of such compounds in different environments and could be extrapolated to "2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile" .

Applications De Recherche Scientifique

Kinetic Investigation of Hydrolysis

A kinetic study on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, including compounds similar to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile, was conducted in aqueous and mixed aqueous-organic solutions. The study revealed insights into the hydrolysis mechanism, highlighting the role of pH in the hydrolysis process and providing valuable information on the chemical behavior of such compounds (Dong et al., 2001).

Quantum Chemical Insight and Molecular Docking

Research into the molecular structure and quantum chemical analysis of compounds structurally related to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile has been conducted. This includes the use of density functional theory (DFT) for geometry and vibrational analysis, and molecular docking studies to explore potential antiviral properties against SARS-CoV-2 (Mary et al., 2020).

Copoly(arylene ether)s and Proton Exchange Membranes

Studies have explored the synthesis of copoly(arylene ether)s containing pendant sulfonic acid groups, using compounds related to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile. These materials were evaluated for their potential in fuel cell applications, particularly as proton exchange membranes (Kim et al., 2009).

Synthesis in Carbohydrate Chemistry

The synthesis and application of a compound closely related to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile, specifically a protected glycosyl donor, have been explored in carbohydrate chemistry. This research provides insights into the potential use of such compounds in the synthesis of complex carbohydrates (Spjut et al., 2010).

Synthesis and Biological Activities

Research has been conducted on synthesizing and characterizing compounds with structural similarities to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile. The focus has been on their spectroscopic properties, quantum chemical calculations, and potential biological activities (Sarac, 2020).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEIMFRJXAMDFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

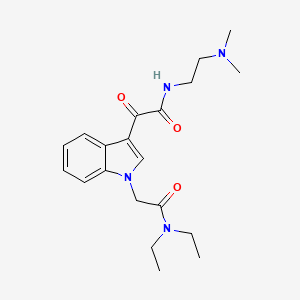

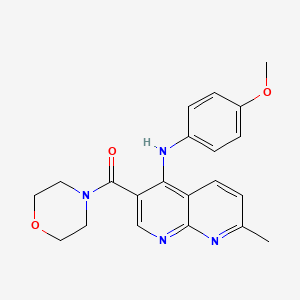

![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)

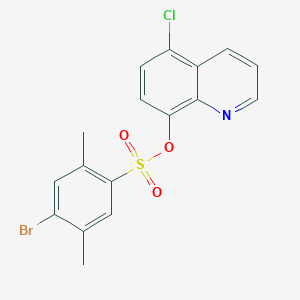

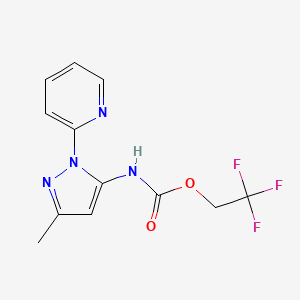

![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)

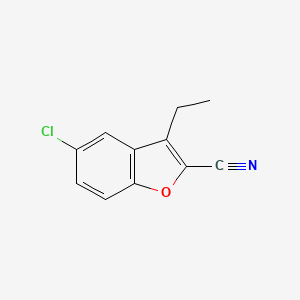

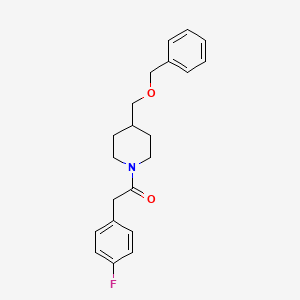

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)